

Application Notes and Protocols: 4-Methoxypyridine-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxypyridine-2-carbonitrile**

Cat. No.: **B1590176**

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Pyridine Building Block

4-Methoxypyridine-2-carbonitrile (CAS No: 36057-44-0) is a highly functionalized pyridine derivative that has emerged as a valuable reagent in organic synthesis. Its unique electronic architecture, featuring a π -deficient pyridine ring simultaneously influenced by a C4-methoxy group (electron-donating) and a C2-carbonitrile group (electron-withdrawing), imparts a distinct reactivity profile. This guide provides an in-depth exploration of its properties, synthesis, and core applications, with a focus on its role in the construction of complex molecular scaffolds relevant to pharmaceutical and materials science research.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile substituent makes the pyridine ring susceptible to specific transformations. While the methoxy group enhances the ring's electron density, facilitating electrophilic substitution at the nitrogen atom (e.g., N-acylation), the nitrile group activates the C2 position and modulates the overall reactivity, making this reagent a linchpin in sophisticated dearomatization strategies.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical properties and handling requirements is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

The properties of **4-Methoxypyridine-2-carbonitrile** are summarized below, compiled from various chemical suppliers.[\[1\]](#)[\[2\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molar Mass	134.14 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	83 - 87 °C (some sources state 118-121 °C)	[3] [1] [2]
Boiling Point	~254 - 258 °C at 760 mmHg	[1] [2]
Density	~1.17 - 1.19 g/cm ³	[1] [2]
Flash Point	~107 - 110 °C	[1] [2]
Solubility	Insoluble in water; Soluble in common organic solvents.	[2]
Synonyms	2-Cyano-4-methoxypyridine, 4-Methoxypicolinonitrile	[3] [1]

Note: Physical properties such as melting point can vary between suppliers and batches due to purity.

Safety and Handling

Based on available Safety Data Sheets (SDS), **4-Methoxypyridine-2-carbonitrile** is classified as hazardous.[\[4\]](#)[\[5\]](#) Users must adhere to strict safety protocols.

Hazard Class	Statement	Precautionary Measures	Reference(s)
Acute Toxicity, Oral	H302: Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[4] [5]
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[4] [5]
Eye Irritation	H319: Causes serious eye irritation.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [5]
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.	[4] [5]

General Handling Advice: Handle in a well-ventilated area or a chemical fume hood.[\[6\]](#) Avoid dust formation.[\[4\]](#) Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[\[6\]](#) Store in a cool, dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[\[2\]](#)

Synthesis of 4-Methoxypyridine-2-carbonitrile

While commercially available, understanding the synthesis of the title compound is instructive. A common and effective method for introducing a nitrile group at the C2 position of a pyridine ring involves the Reissert-Henze reaction, starting from the corresponding pyridine N-oxide. This approach leverages the activation of the C2 position by the N-oxide functionality.

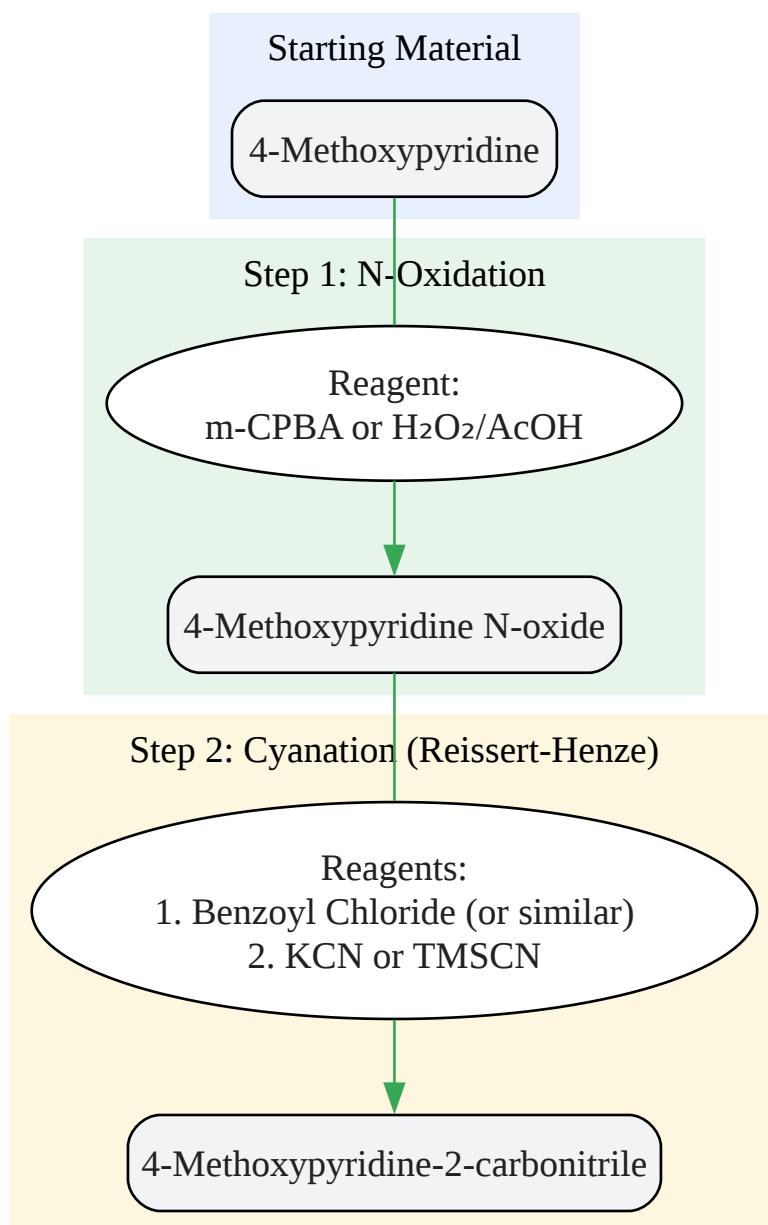
[Click to download full resolution via product page](#)

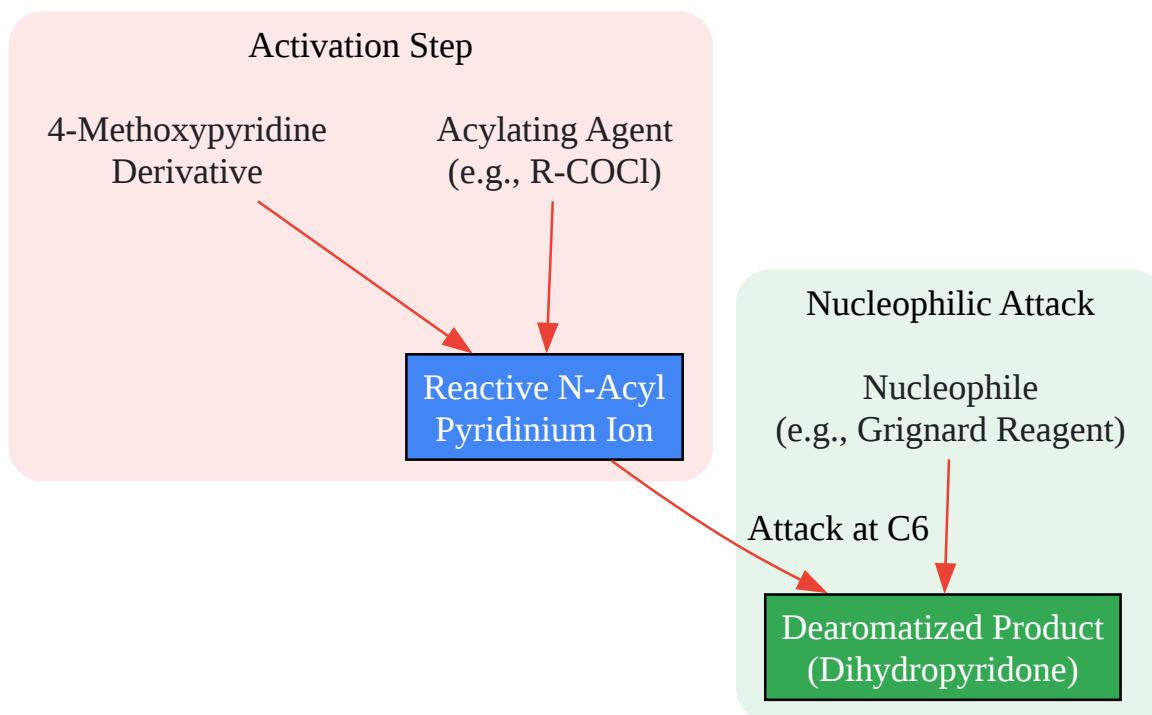
Figure 1: Proposed synthetic workflow for **4-methoxypyridine-2-carbonitrile**.

Core Reactivity: The N-Acyl Pyridinium Ion Intermediate

The synthetic utility of 4-methoxypyridine derivatives is profoundly enhanced by their ability to undergo dearomatization upon activation. A key mechanistic principle involves the reaction of the pyridine nitrogen with an acylating agent (e.g., a chloroformate) to form a highly reactive N-

acyl pyridinium ion.^{[7][8]} This process disrupts the aromaticity of the ring, rendering it susceptible to nucleophilic attack.

The 4-methoxy group is crucial as it stabilizes the positive charge on the pyridinium ion and directs nucleophiles to attack the C6 position, leading to the formation of valuable dihydropyridone structures.



[Click to download full resolution via product page](#)

Figure 2: Logical relationship of pyridine activation and subsequent nucleophilic dearomatization.

Application in Asymmetric Dearomatization Reactions

Perhaps the most powerful application of 4-methoxypyridine derivatives, including the 2-carbonitrile variant, is in the catalytic enantioselective dearomative addition of nucleophiles. This strategy provides direct access to chiral dihydro-4-pyridones, which are prevalent scaffolds in pharmaceuticals and natural products.

Protocol: Copper-Catalyzed Enantioselective Dearomatic Alkylation

This protocol is adapted from methodologies developed for the asymmetric addition of Grignard reagents to activated 4-methoxypyridine derivatives.^{[7][8]} The 2-carbonitrile group serves as a functional handle for further synthetic transformations.

Objective: To synthesize a chiral 2-cyano-dihydropyridone via catalytic asymmetric addition of a Grignard reagent.

Materials:

- **4-Methoxypyridine-2-carbonitrile**
- Anhydrous solvent (e.g., Toluene, CH_2Cl_2)
- Copper(I) source (e.g., $\text{CuBr}\cdot\text{SMe}_2$)
- Chiral Ligand (e.g., a chiral phosphoramidite or bisphosphine ligand)
- Acylating Agent (e.g., Methyl Chloroformate)
- Grignard Reagent (e.g., Ethylmagnesium Bromide, EtMgBr , in solution)
- Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
- Syringes for liquid transfer
- Quenching solution (e.g., saturated aqueous NH_4Cl)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., Na_2SO_4 or MgSO_4)
- Silica gel for column chromatography

Step-by-Step Procedure:

- Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., 6 mol%) and the copper(I) source (e.g., 5 mol%) in anhydrous solvent at room temperature. Stir for 30-60 minutes to allow for complex formation.
- Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
- Substrate Addition: To the cold catalyst solution, add a solution of **4-methoxypyridine-2-carbonitrile** (1.0 equiv) in the same anhydrous solvent via syringe.
- Activation: Slowly add the acylating agent (e.g., Methyl Chloroformate, 2.0 equiv) to the reaction mixture. Stir for 10-15 minutes to ensure the in-situ formation of the N-acyl pyridinium ion. The solution may change color.
- Nucleophilic Addition: Add the Grignard reagent (2.0 equiv) dropwise via syringe over 10-20 minutes, ensuring the internal temperature does not rise significantly.
- Reaction Monitoring: Stir the reaction at -78 °C for the specified time (typically 12-24 hours). [8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small, quenched aliquots.
- Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched dihydropyridone product.
- Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results and Substrate Scope

This methodology is robust for various 2-substituted 4-methoxypyridines and a range of Grignard reagents. The 2-carbonitrile group is well-tolerated. High yields and excellent enantioselectivities are typically achieved.

2-Substituent (on Pyridine)	Grignard Reagent	Yield (%)	ee (%)	Reference(s)
-CH ₃	EtMgBr	66%	97%	[8]
-CH ₂ CH ₃	EtMgBr	65%	92%	[8]
-CH(CH ₃) ₂	EtMgBr	51%	80%	[8]
-CH ₂ OBn	EtMgBr	64%	94%	[8]
-H	MeMgBr	72%	97%	[8]
-H	PhMgBr	98%	98%	[8]

This table presents data for various 2-substituted 4-methoxypyridines to illustrate the general scope of the reaction, as reported in the literature.[8]

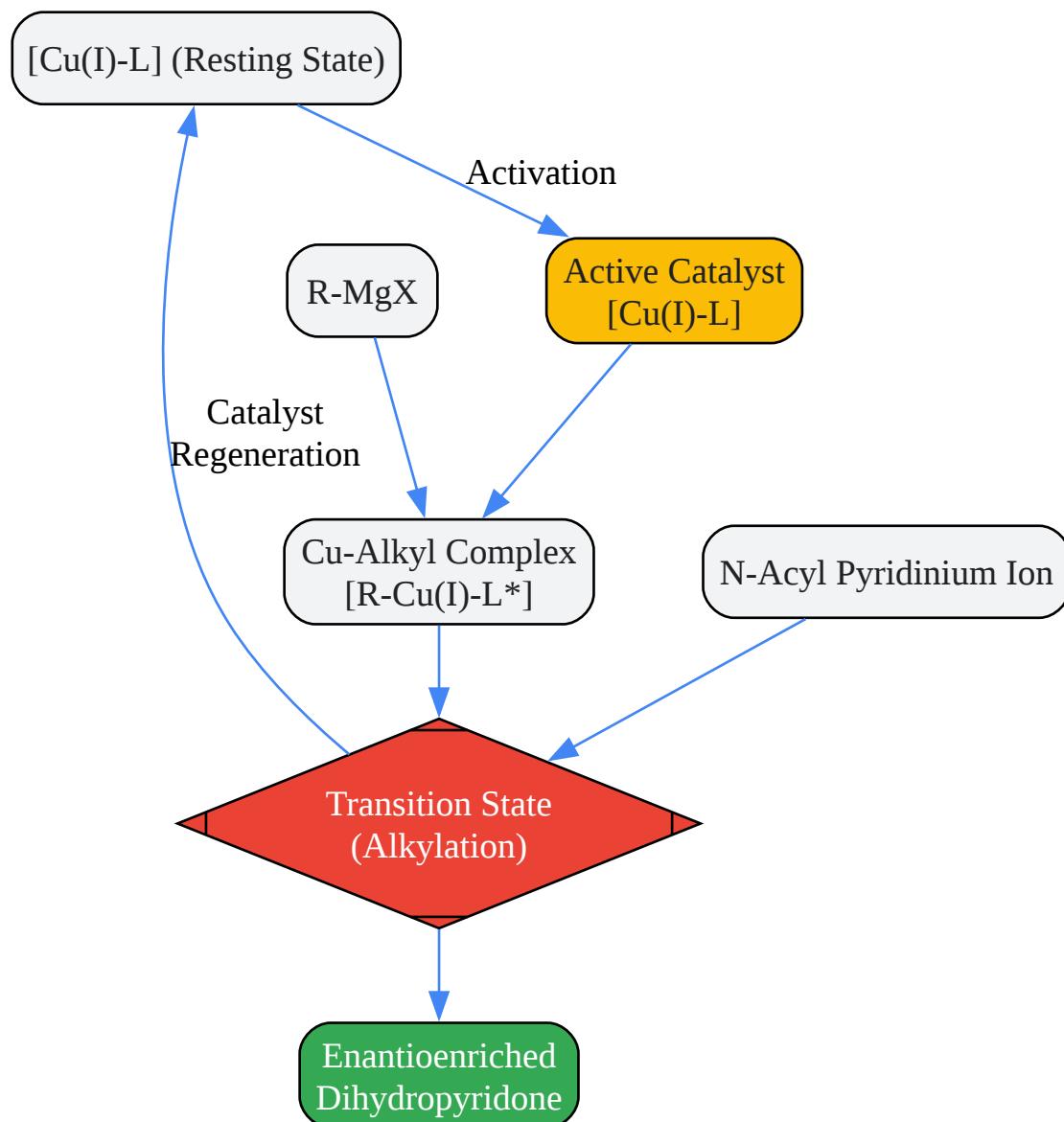
[Click to download full resolution via product page](#)

Figure 3: Simplified conceptual catalytic cycle for the enantioselective dearomatization.

Potential in Cycloaddition Chemistry

The electronic nature of **4-methoxypyridine-2-carbonitrile** suggests its potential as a partner in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions. In IEDDA, an electron-rich diene reacts with an electron-poor dienophile. However, activated pyridine rings can also function as electron-poor 1,3-azadiene systems reacting with electron-rich dienophiles.[9][10]

- As a Dienophile: The C5=C6 bond of the N-acyl pyridinium intermediate is electron-deficient and could potentially react with electron-rich dienes.
- As a Diene: The electron-donating 4-methoxy group could activate the pyridine ring to act as a diene, reacting with highly reactive dienophiles (e.g., alkynes, strained alkenes). The reaction would likely require thermal conditions and would result in the expulsion of a small molecule (like HCN) to form a new aromatic ring.

While specific, high-yielding protocols for **4-methoxypyridine-2-carbonitrile** in cycloadditions are not yet extensively documented in peer-reviewed literature, the underlying principles of pyridine reactivity suggest this is a fertile area for future investigation. Researchers exploring the synthesis of novel fused heterocyclic systems may find this reagent to be a promising starting point.

Conclusion

4-Methoxypyridine-2-carbonitrile is more than a simple building block; it is an enabling reagent for advanced synthetic methodologies. Its primary, well-established application lies in the catalytic asymmetric dearomatization to produce highly valuable chiral dihydropyridone scaffolds. The protocols and mechanistic insights provided herein offer a robust framework for researchers in drug discovery and complex molecule synthesis to leverage the unique reactivity of this compound. Future explorations into its cycloaddition chemistry are anticipated to further expand its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 4-Methoxypyridine-2-Carbonitrile | Chemical Properties, Uses, Safety Data & Synthesis | Reliable Supplier from China [nj-finechem.com]

- 3. 36057-44-0 Cas No. | 4-Methoxypyridine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. derthon.com [derthon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Methoxypyridine-2-carbonitrile in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590176#4-methoxypyridine-2-carbonitrile-as-a-reagent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

